molecular formula C10H14N2O B2715123 4-(Cyclopropylmethoxy)-2,6-dimethylpyrimidine CAS No. 2197781-42-1

4-(Cyclopropylmethoxy)-2,6-dimethylpyrimidine

Cat. No.: B2715123
CAS No.: 2197781-42-1
M. Wt: 178.235
InChI Key: DZCDOYWCWUJRBY-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethoxy)-2,6-dimethylpyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with cyclopropylmethoxy and dimethyl groups. Pyrimidines are a class of compounds known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethoxy)-2,6-dimethylpyrimidine typically involves the reaction of 2,6-dimethylpyrimidine with cyclopropylmethanol in the presence of a suitable base and catalyst. One common method involves the use of a copper-catalyzed reaction, where the pyrimidine is reacted with cyclopropylmethanol under basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethoxy)-2,6-dimethylpyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxide.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

4-(Cyclopropylmethoxy)-2,6-dimethylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)-2,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Cyclopropylmethoxy)pyrimidine
  • 4-[2-(Cyclopropylmethoxy)ethyl]phenol
  • 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid

Uniqueness

4-(Cyclopropylmethoxy)-2,6-dimethylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4-(cyclopropylmethoxy)-2,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7-5-10(12-8(2)11-7)13-6-9-3-4-9/h5,9H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCDOYWCWUJRBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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